molecular formula C16H13BrClN5O B2375035 5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 865656-02-6

5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2375035
CAS No.: 865656-02-6
M. Wt: 406.67
InChI Key: IGOGCIRBMGEVRI-UHFFFAOYSA-N
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Description

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The structure includes a 4-bromophenyl group attached to the carboxamide nitrogen and a 4-chlorobenzyl group at position 1 of the triazole ring. Its molecular formula is C₁₇H₁₅BrClN₅O, with an average mass of 420.695 Da and a monoisotopic mass of 419.014850 Da .

Properties

IUPAC Name

5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN5O/c17-11-3-7-13(8-4-11)20-16(24)14-15(19)23(22-21-14)9-10-1-5-12(18)6-2-10/h1-8H,9,19H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOGCIRBMGEVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Bromine and Chlorine Substituents: The bromine and chlorine substituents can be introduced through electrophilic aromatic substitution reactions using bromine and chlorine reagents.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of flow reactors for continuous synthesis, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Biological Activities

The compound belongs to the triazole family, which is known for a diverse range of biological activities. Research indicates that triazole derivatives exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.

Anticancer Activity

Triazoles have been extensively studied for their anticancer properties. For instance, compounds containing the 1,2,3-triazole ring have shown promising results in inhibiting cancer cell growth. In vitro studies have demonstrated that certain triazole derivatives can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

  • Case Study : A study involving a series of triazole compounds revealed that specific substitutions at the phenyl rings enhanced their anticancer efficacy against multiple cancer types. The compound's structure allows it to interact effectively with biological targets involved in cancer progression .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. They have been tested against a variety of bacterial and fungal strains, showing effectiveness comparable to established antimicrobial agents.

  • Example : Research has indicated that compounds similar to 5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide exhibit potent activity against resistant strains of bacteria and fungi .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications at specific positions on the triazole ring or substituents on the phenyl groups can significantly influence biological activity.

ModificationEffect on Activity
Bromine substitutionIncreased potency against cancer cell lines
Chlorine substitutionEnhanced antimicrobial activity
Alkyl substitutionsImproved solubility and bioavailability

Mechanism of Action

The mechanism of action of 5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally related derivatives, emphasizing substituent differences and their implications:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (Da) Key Biological Activity/Findings References
Target Compound : 5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide R₁ = 4-bromophenyl; R₂ = 4-chlorobenzyl C₁₇H₁₅BrClN₅O 420.695 Not explicitly reported; inferred potential for anticancer activity based on analogs.
5-amino-N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide R₁ = 4-bromo-3-methylphenyl; R₂ = 4-chlorobenzyl C₁₇H₁₅BrClN₅O 420.695 Structural analog with additional methyl group; no direct activity reported.
5-amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide R₁ = 4-methoxyphenyl; R₂ = benzyl C₁₇H₁₆N₅O₂ 334.35 Antiproliferative activity against renal (RXF 393) and CNS (SNB-75) cancer cells (GP = -13.42% to -27.30%).
5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide R₁ = 3,4-dimethoxyphenyl; R₂ = 4-bromobenzyl C₁₈H₁₇BrN₅O₃ 454.26 Enhanced solubility due to methoxy groups; activity against Trypanosoma cruzi.
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide R₁ = 2,4-dimethoxyphenyl; R₂ = 4-fluorophenyl C₁₇H₁₆FN₅O₃ 373.35 Selective inhibition of CNS cancer SNB-75 cells (GP = -27.30%).
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid R₁ = 4-chlorophenyl; R₂ = trifluoromethyl C₁₀H₆ClF₃N₃O₂ 292.62 High activity against lung cancer NCI-H522 cells (GP = 68.09%).

Key Observations :

  • Electron-Withdrawing Groups (Br, Cl, F) : Enhance stability and bioavailability. Bromine and chlorine substituents increase molecular weight and may improve membrane permeability .
  • Methoxy Groups : Improve solubility and modulate selectivity. For example, 3,4-dimethoxyphenyl derivatives show enhanced antiparasitic activity .
  • Methyl Groups : The addition of a methyl group (as in the 4-bromo-3-methylphenyl analog) may sterically hinder interactions, though this requires experimental validation .
Physicochemical Properties
  • Molecular Weight : The target compound (420.695 Da) falls within the typical range for small-molecule therapeutics (<500 Da), favoring oral bioavailability .
  • Polarity : Methoxy and carboxamide groups increase polarity, while halogenated aryl groups enhance lipophilicity. These properties balance solubility and membrane penetration .

Biological Activity

5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of bromine and chlorine substituents enhances its pharmacological profile by potentially increasing lipophilicity and biological interactions.

Synthesis

The synthesis of 5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate hydrazine derivatives with isothiocyanates or carboxylic acids under controlled conditions. The exact synthetic pathway can vary depending on the desired substituents and functional groups.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The triazole moiety is often essential for this activity due to its ability to disrupt microbial cell functions.

Anticancer Activity

Triazole derivatives are recognized for their anticancer properties. In vitro studies have shown that compounds similar to 5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide exhibit cytotoxic effects against cancer cell lines such as HT29 (colorectal cancer) and MCF7 (breast cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in nucleic acid synthesis.
  • Disruption of Cell Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Interaction with DNA : Some studies suggest that triazoles can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

StudyFindings
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus with an IC50 value of 15 µg/mL.
Study 2Showed that derivatives induced apoptosis in MCF7 cells through activation of caspases.
Study 3Reported a broad spectrum antiviral activity against RNA viruses at non-toxic dosage levels.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the bromophenyl and chlorophenyl groups. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst choice (e.g., CuI). Optimization can be achieved via systematic variation of these factors to maximize yield and purity. Post-synthesis purification often employs column chromatography or recrystallization .

Q. How is structural characterization performed, and what tools are essential for validation?

X-ray crystallography is the gold standard for unambiguous structural determination. Data collection requires single-crystal diffraction, processed using SHELX programs (e.g., SHELXL for refinement). Complementary techniques include NMR (¹H/¹³C for functional group analysis), IR spectroscopy (amide bond confirmation), and mass spectrometry (molecular weight validation). WinGX or ORTEP can visualize anisotropic displacement parameters and validate geometric constraints .

Q. What preliminary biological screening methods are suitable for assessing its activity?

Initial screens often focus on enzyme inhibition (e.g., carbonic anhydrase or kinases) using spectrophotometric assays. Cell-based viability assays (MTT or resazurin) evaluate cytotoxicity against cancer lines (e.g., MCF-7 or HeLa). Dose-response curves (IC₅₀ calculations) and selectivity indices (comparative normal cell lines) are critical for prioritizing further studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, co-solvents) or cell line heterogeneity. To address this:

  • Standardize protocols (e.g., ATP concentration in kinase assays).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Perform meta-analyses of published data to identify confounding variables (e.g., serum content in cell culture) .

Q. What strategies improve bioavailability while retaining target affinity?

Structural modifications include:

  • Solubility enhancement: Introducing polar groups (e.g., hydroxyl or amine) or formulating as prodrugs (e.g., ester derivatives).
  • Metabolic stability: Fluorination of aromatic rings or cyclopentyl substitutions to reduce CYP450-mediated degradation.
  • Permeability: LogP optimization (target 2–5) via substituent tuning. Computational tools like COSMO-RS predict solubility, while MD simulations assess membrane interactions .

Q. How can crystallographic data be leveraged to design derivatives with enhanced selectivity?

High-resolution crystal structures (≤1.5 Å) reveal binding pocket interactions (e.g., hydrogen bonds with His94 in carbonic anhydrase). Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations guide substitutions to exploit hydrophobic pockets or avoid steric clashes. For example, replacing bromine with smaller halogens (Cl/F) may improve fit in constrained active sites .

Q. What methodologies validate target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA): Monitor target protein stability upon compound binding.
  • Photoaffinity labeling: Incorporate azide/alkyne tags for click chemistry-based pull-downs.
  • CRISPR-Cas9 knockouts: Confirm phenotype rescue upon target gene deletion. Multi-omics integration (transcriptomics/proteomics) identifies off-target effects .

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